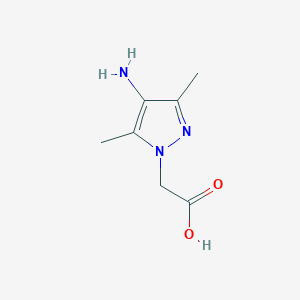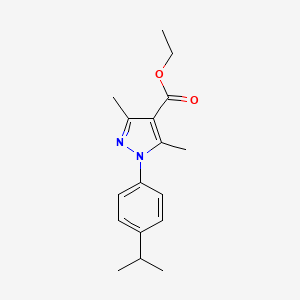![molecular formula C19H23N3O5S B2810846 N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide CAS No. 1251629-13-6](/img/structure/B2810846.png)
N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals and agrochemicals . The compound also contains a sulfonyl group attached to the morpholine ring, an oxopyridine ring, and an acetamide group attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The morpholine ring provides a polar, basic character to the molecule, while the sulfonyl group is a strong polar group that can participate in hydrogen bonding. The oxopyridine ring is a heterocyclic aromatic ring, contributing to the compound’s stability and potentially its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For instance, the morpholine ring could potentially undergo reactions at the nitrogen atom, and the sulfonyl group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the sulfonyl group and the morpholine ring would likely make the compound soluble in polar solvents .Scientific Research Applications
Antifungal and Antimicrobial Activities
Research has identified derivatives related to N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide as potent antifungal and antimicrobial agents. For instance, derivatives have been found effective against various Candida species, demonstrating fungicidal properties. Furthermore, these compounds have shown broad antifungal activity against molds, dermatophytes, and Aspergillus species, offering a significant advantage for developing new antifungal therapeutics. Optimization efforts have led to compounds with improved plasmatic stability while maintaining in vitro antifungal efficacy. The application of these derivatives extends to treating systemic Candida albicans infection in murine models, indicating their potential for systemic antifungal therapies (Bardiot et al., 2015).
Additionally, other synthesized derivatives have been characterized and tested for a range of biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic, and molecular docking studies for protein inhibition. Remarkably, certain compounds displayed significant anti-TB activity and superior antimicrobial efficacy, suggesting their utility in addressing multidrug-resistant microbial infections (Mamatha S.V et al., 2019).
Cancer Research
In cancer research, derivatives of this compound have been explored for their role in inhibiting glutaminase, an enzyme critical for cancer cell metabolism. Studies have demonstrated the effectiveness of certain derivatives in inhibiting kidney-type glutaminase (GLS), suggesting their potential in cancer therapy. Such inhibitors have shown to attenuate the growth of cancer cells in vitro and in vivo, providing a promising avenue for developing novel cancer treatments (Shukla et al., 2012).
Synthesis and Characterization
The synthesis and characterization of related compounds have contributed significantly to the field of medicinal chemistry. Through the development of novel synthetic routes and the exploration of chemical structures, researchers have expanded the understanding of these derivatives' potential applications. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has been detailed, providing insights into its structure and potential therapeutic applications (Dotsenko et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-ethyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-22(16-7-4-3-5-8-16)18(23)15-20-10-6-9-17(19(20)24)28(25,26)21-11-13-27-14-12-21/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQDFFYIRQTFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2810764.png)
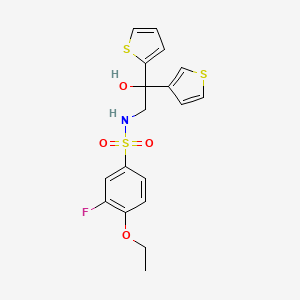
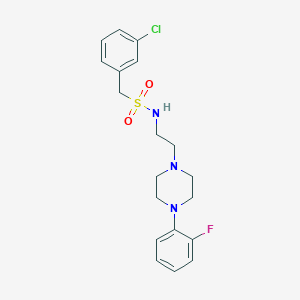
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
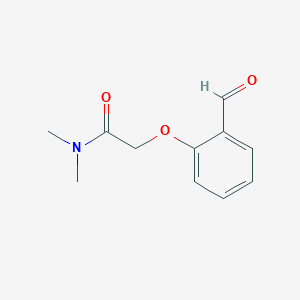
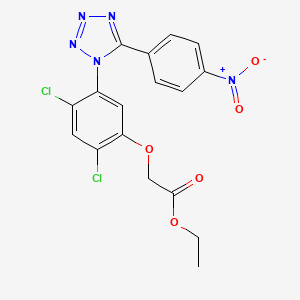
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)
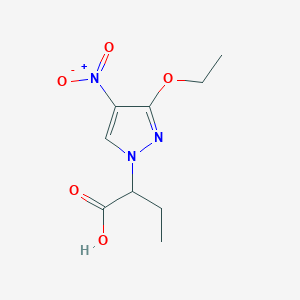

![7-[1-(3-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2810780.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2810783.png)
